Thalidomide-C3-PEG2-C2-Br
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Overview
Description
Thalidomide-C3-PEG2-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with a terminal bromine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG2-C2-Br typically involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This is followed by the attachment of the PEG linker and the introduction of the terminal bromine group. Common synthetic routes include:
Formation of Thalidomide Derivative: Thalidomide is reacted with appropriate reagents to introduce functional groups that facilitate further modifications.
PEG Linker Attachment: The PEG linker is attached to the thalidomide derivative through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Bromination: The terminal bromine group is introduced using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-PEG2-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thalidomide moiety.
Substitution: The bromine group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Thalidomide-C3-PEG2-C2-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting specific proteins involved in disease progression.
Industry: Utilized in the development of novel materials and as a component in various industrial processes .
Mechanism of Action
Thalidomide-C3-PEG2-C2-Br exerts its effects by binding to the cereblon protein, a component of the Cullin RING E3 ligase complex. This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal bromine group play crucial roles in enhancing the compound’s solubility and reactivity, respectively .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG2-C2-NH2: A similar compound with an amine group instead of a bromine group, used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-angiogenic and immunomodulatory effects.
Uniqueness
Thalidomide-C3-PEG2-C2-Br is unique due to its terminal bromine group, which allows for specific chemical modifications and functionalizations. This feature enhances its versatility and applicability in various research and industrial contexts .
Properties
Molecular Formula |
C22H27BrN2O7 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
4-[3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27) |
InChI Key |
FWIRQRDKSPHHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr |
Origin of Product |
United States |
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